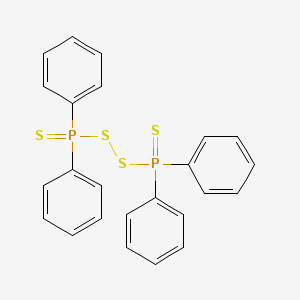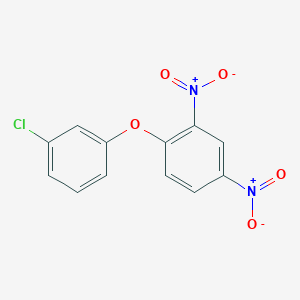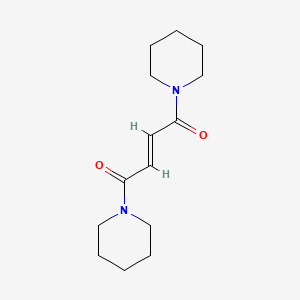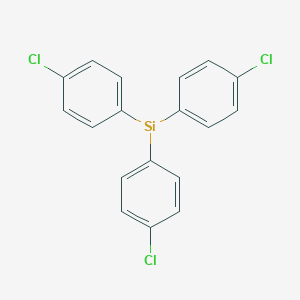![molecular formula C11H15NO4 B14738214 2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione CAS No. 2158-90-9](/img/structure/B14738214.png)
2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with different molecular targets and pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2-hydroxyethylamine with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the compound, such as hydroxyl and amino groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione is widely used in scientific research due to its versatility and effectiveness In chemistry, it serves as a reagent in various organic synthesis reactions In biology, it is used to study enzyme kinetics and protein interactionsIn industry, it is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. It also has the ability to modulate enzyme activity and protein function, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione include 2,2-Bis(hydroxymethyl)-2,2’,2’'-nitrilotriethanol and Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane. These compounds share similar structural features and functional groups .
Uniqueness: What sets this compound apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it particularly useful in specialized applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
2158-90-9 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H15NO4/c1-8-6-11(16)9(7-10(8)15)12(2-4-13)3-5-14/h6-7,13-14H,2-5H2,1H3 |
Clé InChI |
XKLGYFWCWKBTRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=CC1=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


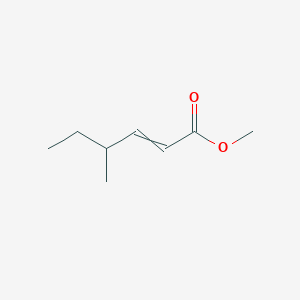
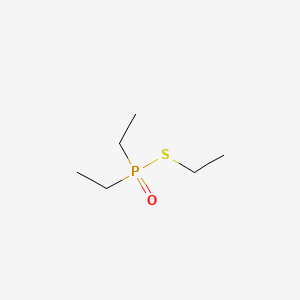
![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)

![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)


